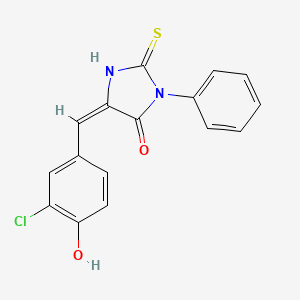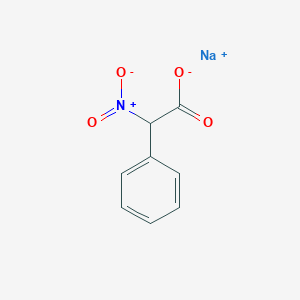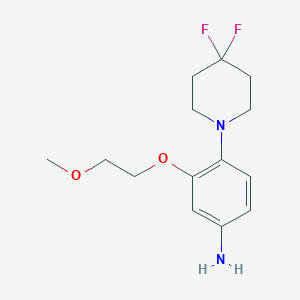
4-(4,4-Difluoropiperidin-1-yl)-3-(2-methoxyethoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4,4-Difluoropiperidin-1-yl)-3-(2-methoxyethoxy)aniline is a synthetic organic compound that features a piperidine ring substituted with difluoromethyl groups and an aniline moiety with a methoxyethoxy substituent. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4-Difluoropiperidin-1-yl)-3-(2-methoxyethoxy)aniline typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized and functionalized with difluoromethyl groups.
Aniline Derivative Synthesis: The aniline moiety can be prepared separately, often involving nitration followed by reduction.
Coupling Reaction: The final step would involve coupling the piperidine derivative with the aniline derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the aniline moiety.
Reduction: Reduction reactions could target the nitro groups if present in intermediates.
Substitution: The methoxyethoxy group might be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products would depend on the specific reactions, but could include various substituted anilines, piperidines, and their derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Biological Activity: Investigated for potential pharmacological activities, such as enzyme inhibition or receptor binding.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals.
Industry
Material Science:
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes or receptors, altering their activity. The difluoromethyl groups could enhance binding affinity or selectivity.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4-Difluoropiperidin-1-yl)-3-(2-methoxyethoxy)benzene
- 4-(4,4-Difluoropiperidin-1-yl)-3-(2-methoxyethoxy)phenol
Uniqueness
The unique combination of the difluoromethyl piperidine and methoxyethoxy aniline moieties might confer specific properties, such as enhanced stability, selectivity, or biological activity, distinguishing it from similar compounds.
Properties
Molecular Formula |
C14H20F2N2O2 |
|---|---|
Molecular Weight |
286.32 g/mol |
IUPAC Name |
4-(4,4-difluoropiperidin-1-yl)-3-(2-methoxyethoxy)aniline |
InChI |
InChI=1S/C14H20F2N2O2/c1-19-8-9-20-13-10-11(17)2-3-12(13)18-6-4-14(15,16)5-7-18/h2-3,10H,4-9,17H2,1H3 |
InChI Key |
WQVHYUORIQPCMQ-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=C(C=CC(=C1)N)N2CCC(CC2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(1E)-1-(4-aminophenyl)ethylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B13722333.png)
![Methyl [3-(2,3-dimethylphenoxy)propyl]-cyanocarbonimidodithioate](/img/structure/B13722336.png)
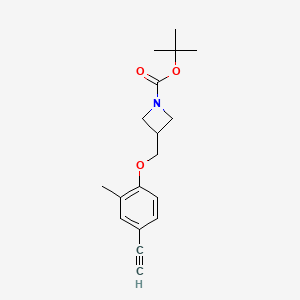
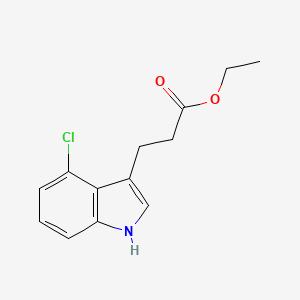
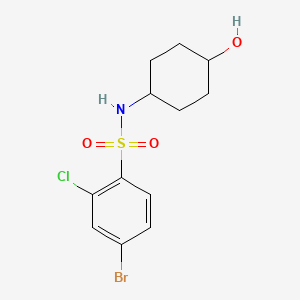
![6-Bromo-4-(cyclopentylmethyl)-8-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13722370.png)
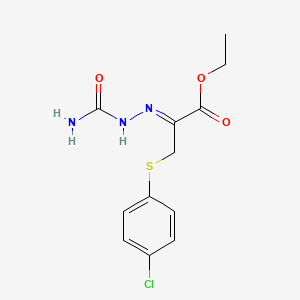
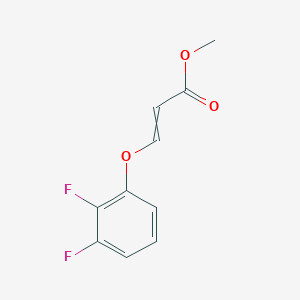
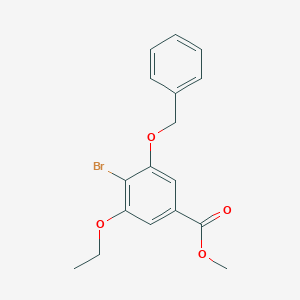
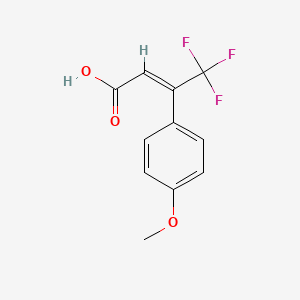
![{[1-(Cyclopentylmethyl)-1H-indol-5-yl]methyl}(methyl)amine](/img/structure/B13722402.png)

